molecular formula C14H18BrNO2 B2586918 (R)-tert-Butyl (7-bromo-2,3-dihydro-1H-inden-1-yl)carbamate CAS No. 2089389-10-4

(R)-tert-Butyl (7-bromo-2,3-dihydro-1H-inden-1-yl)carbamate

Cat. No.: B2586918
CAS No.: 2089389-10-4
M. Wt: 312.207
InChI Key: DPLVFRUWOVZHTL-LLVKDONJSA-N
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Description

®-tert-Butyl (7-bromo-2,3-dihydro-1H-inden-1-yl)carbamate is a chemical compound with the molecular formula C14H18BrNO2 It is a derivative of indanone and contains a bromine atom at the 7th position of the indanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl (7-bromo-2,3-dihydro-1H-inden-1-yl)carbamate typically involves multiple steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl (7-bromo-2,3-dihydro-1H-inden-1-yl)carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 7th position can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The indanone ring can be further oxidized or reduced to form different derivatives.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and tert-butyl alcohol.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Substitution: Various substituted indanone derivatives.

    Oxidation: Oxidized indanone derivatives.

    Reduction: Reduced indanone derivatives.

    Hydrolysis: Corresponding amine and tert-butyl alcohol.

Scientific Research Applications

®-tert-Butyl (7-bromo-2,3-dihydro-1H-inden-1-yl)carbamate has several scientific research applications:

    Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of ®-tert-Butyl (7-bromo-2,3-dihydro-1H-inden-1-yl)carbamate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would vary based on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-tert-Butyl (7-bromo-2,3-dihydro-1H-inden-1-yl)carbamate is unique due to the presence of both the bromine atom and the carbamate group, which confer distinct chemical reactivity and potential biological activity. This combination makes it a valuable intermediate in the synthesis of complex molecules with specific properties.

Properties

IUPAC Name

tert-butyl N-[(1R)-7-bromo-2,3-dihydro-1H-inden-1-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO2/c1-14(2,3)18-13(17)16-11-8-7-9-5-4-6-10(15)12(9)11/h4-6,11H,7-8H2,1-3H3,(H,16,17)/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPLVFRUWOVZHTL-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC2=C1C(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCC2=C1C(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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